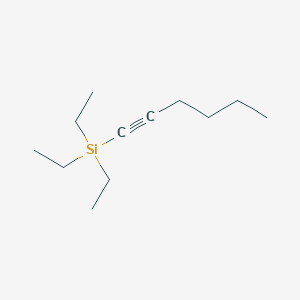

Silane, triethyl-1-hexynyl-

Description

Significance of Organoalkynylsilanes as Synthetic Intermediates and Building Blocks

Organoalkynylsilanes are highly valued as synthetic intermediates. The silicon-carbon bond to the alkyne is relatively stable, yet the acetylenic proton of a terminal alkyne is acidic and can be readily replaced by a silyl (B83357) group. This silyl group can then act as a protecting group or be transformed into other functional groups, making these compounds versatile building blocks for more complex molecular architectures. Their utility is prominent in cross-coupling reactions, where the silyl group can facilitate carbon-carbon bond formation.

Position of Triethyl-1-hexynylsilane within the Broader Landscape of Organosilicon Chemistry

Within the extensive field of organosilicon chemistry, triethyl-1-hexynylsilane is a specific example of a functionalized silane (B1218182). Organosilicon compounds, in general, are known for their unique properties, which differ significantly from their carbon-based counterparts. The presence of the silicon atom imparts specific reactivity and stability to the molecule. Triethylsilane, a precursor, is a well-known reducing agent in organic chemistry due to its reactive silicon-hydrogen bond. dakenam.com The introduction of the hexynyl group modifies this reactivity, directing its utility towards reactions involving the carbon-carbon triple bond.

Overview of Academic Research Trajectories and Potential Applications of Functionalized Silanes

Academic research into functionalized silanes is a vibrant and expanding area. These compounds are pivotal as coupling agents, adhesion promoters, and surface modifiers, capable of bridging inorganic materials like glass and metals with organic polymers. lookchem.com This "molecular bridge" capability is fundamental to the production of advanced composite materials, coatings, and adhesives. lookchem.com Research often focuses on synthesizing novel functionalized silanes and exploring their applications in materials science, catalysis, and the synthesis of pharmaceuticals and agrochemicals. The development of new synthetic methodologies, such as those involving iridium-catalyzed reactions, continues to broaden the scope of what can be achieved with these versatile compounds.

Chemical and Physical Properties

The specific properties of Triethyl-1-hexynylsilane are not extensively documented in publicly available literature. However, we can infer its characteristics based on its structure and data from similar compounds.

Interactive Data Table: Properties of Triethyl-1-hexynylsilane and Related Compounds

| Property | Value (Triethyl-1-hexynylsilane) | Value (Trimethyl(prop-1-yn-1-yl)silane) |

| Molecular Formula | C12H24Si | C6H12Si matrix-fine-chemicals.com |

| Molecular Weight | 196.41 g/mol | 112.25 g/mol matrix-fine-chemicals.com |

| IUPAC Name | Triethyl(hex-1-yn-1-yl)silane | Trimethyl(prop-1-yn-1-yl)silane matrix-fine-chemicals.com |

| CAS Number | 38416-63-4 | 6224-91-5 matrix-fine-chemicals.com |

Synthesis and Reactivity

The synthesis of triethyl-1-hexynylsilane can be conceptually derived from general methods for preparing organoalkynylsilanes. A common approach involves the reaction of a metal acetylide with a trialkylsilyl halide. For triethyl-1-hexynylsilane, this would typically involve the deprotonation of 1-hexyne (B1330390) with a strong base, such as an organolithium reagent, followed by quenching with triethylchlorosilane.

A related synthesis for a similar compound, triethyl(1Z)-1-hexenylsilane, involves the iridium-catalyzed reaction of triethylsilane with hex-1-yne. lookchem.com This highlights the potential for catalytic routes to access such compounds.

The reactivity of triethyl-1-hexynylsilane is dominated by the chemistry of the carbon-carbon triple bond. It can undergo a variety of reactions, including:

Hydrosilylation: The addition of a Si-H bond across the triple bond.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Desilylation: Removal of the triethylsilyl group to regenerate the terminal alkyne.

Structure

3D Structure

Properties

CAS No. |

21693-13-0 |

|---|---|

Molecular Formula |

C12H24Si |

Molecular Weight |

196.40 g/mol |

IUPAC Name |

triethyl(hex-1-ynyl)silane |

InChI |

InChI=1S/C12H24Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-10H2,1-4H3 |

InChI Key |

DIPZDJYTPINYEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#C[Si](CC)(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for Triethyl 1 Hexynylsilane

Strategies for the Formation of the Carbon-Silicon Bond to the Alkynyl Moiety

Direct formation of the C(sp)-Si bond is the most common and efficient approach for the synthesis of triethyl-1-hexynylsilane. This can be accomplished through classical organometallic coupling reactions or by using modern transition metal-catalyzed methods.

A foundational and widely utilized method for the synthesis of alkynylsilanes involves the reaction of a terminal alkyne with a strong base to generate a nucleophilic acetylide, which then reacts with an electrophilic halosilane. almerja.com

1-Hexynyllithium Route: The most direct synthesis of triethyl-1-hexynylsilane involves the deprotonation of 1-hexyne (B1330390) with a strong organolithium base, such as n-butyllithium (n-BuLi), to form 1-hexynyllithium. nih.gov This acetylide is a potent nucleophile that readily attacks an electrophilic silicon source, typically triethylchlorosilane (Et₃SiCl), to form the desired product. The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to control reactivity.

Reaction Scheme:

Deprotonation: CH₃(CH₂)₃C≡CH + n-BuLi → CH₃(CH₂)₃C≡CLi + Butane

Silylation: CH₃(CH₂)₃C≡CLi + Et₃SiCl → CH₃(CH₂)₃C≡CSiEt₃ + LiCl

Grignard Reagent Route: An alternative, classical approach employs a Grignard reagent. nih.gov 1-Hexynylmagnesium halide can be prepared by reacting 1-hexyne with a suitable Grignard reagent, such as ethylmagnesium bromide (EtMgBr). The resulting 1-hexynylmagnesium bromide then undergoes a coupling reaction with triethylchlorosilane. This method, one of the earliest for forming silicon-carbon bonds, remains a viable synthetic strategy. gelest.com

| Reagent Type | Base/Precursor | Silylating Agent | Solvent | Typical Conditions |

| Organolithium | n-Butyllithium | Triethylchlorosilane | THF | -78 °C to rt |

| Grignard | Ethylmagnesium bromide | Triethylchlorosilane | THF or Diethyl ether | 0 °C to reflux |

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the formation of C-Si bonds, offering alternative pathways that can exhibit high efficiency and functional group tolerance.

Hydrosilylation of 1-Hexyne: The hydrosilylation of 1-hexyne with triethylsilane (Et₃SiH) in the presence of a transition metal catalyst can lead to the formation of vinylsilanes. While this reaction typically yields alkenylsilanes, certain catalytic systems can promote dehydrogenative silylation, directly forming the alkynylsilane. organic-chemistry.org However, direct C-H silylation of terminal alkynes is a more common transition-metal-catalyzed route. Catalysts based on metals such as ruthenium, rhodium, palladium, and copper have been explored for such transformations. organic-chemistry.orgwikipedia.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide a versatile method for C(sp)-Si bond formation. For instance, 1-bromo-1-hexyne can be coupled with a silylating agent like triethylsilane in the presence of a palladium catalyst and a suitable ligand, such as Xantphos, to yield triethyl-1-hexynylsilane. Similarly, manganese-mediated cross-electrophile coupling between alkynyl halides and chlorosilanes has been reported as an effective method for creating C(sp)-Si bonds. nih.gov Copper-catalyzed reactions have also shown utility in the formation of C-Si bonds, including those involving sp³-hybridized carbon, and principles from these can be extended to sp-hybridized systems. chemrxiv.org

| Catalytic System | Reactant 1 | Reactant 2 | Key Features |

| Palladium/Xantphos | 1-Bromo-1-hexyne | Triethylsilane | High chemoselectivity |

| Manganese | 1-Halo-1-hexyne | Triethylchlorosilane | Avoids pre-formed organometallics |

| Copper | 1-Hexyne | Silylboronate | Mild reaction conditions |

Organometallic reagents involving metals like titanium and magnesium can mediate or catalyze the synthesis of alkynylsilanes, often through unique reaction pathways.

Titanium-Mediated Reactions: Titanium complexes, such as titanium(IV) halides or titanocene derivatives, are known to mediate a variety of organic transformations. nih.gov For example, titanium(IV) halides can facilitate the coupling of alkoxides with alkynes. chemistryviews.org While not a direct silylation method, titanium-based reagents can be used to construct complex molecular frameworks where a silylalkyne moiety is present. Titanium complexes can also promote radical reactions, which could potentially be harnessed for C-Si bond formation. nih.gov

Magnesium-Catalyzed Reactions: Organomagnesium compounds, beyond their stoichiometric use as Grignard reagents, can also act as catalysts. Certain magnesium complexes have been shown to catalyze the isomerization of terminal alkynes to internal alkynes. nih.gov This reactivity highlights the ability of magnesium complexes to activate C-H and C-C bonds in alkynes, a principle that could be applied to the development of catalytic silylation reactions.

Derivatization from Precursor Organosilanes or Alkynes

An alternative synthetic strategy involves the modification of molecules that already contain either the triethylsilyl group or the 1-hexynyl framework.

This approach relies on modifying a precursor molecule that already contains the core triethylsilylalkyne structure or is readily converted to it.

Protiodesilylation and Re-silylation: A common strategy in alkyne chemistry is the use of a silyl (B83357) group, such as trimethylsilyl (TMS), as a protecting group for a terminal alkyne. nih.govgelest.com One could envision a scenario where a readily available precursor like (hex-1-yn-1-yl)trimethylsilane is first subjected to selective desilylation. This is often achieved using mild conditions such as potassium carbonate in methanol or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). gelest.com The resulting terminal alkyne, 1-hexyne, can then be re-silylated using the methods described in section 2.1.1 with triethylchlorosilane to furnish the desired product. This sequence represents a formal silyl group exchange.

Modification of a Functionalized Silyl-Alkyne: A more direct interconversion could involve starting with a functionalized alkyne that already bears the triethylsilyl group. For example, a precursor such as 6-(triethylsilyl)hex-5-yn-1-ol could undergo oxidation of the alcohol to an aldehyde or carboxylic acid, or conversion of the alcohol to a halide. This strategy retains the pre-formed triethyl(alkynyl)silane moiety while modifying a different part of the molecule. Hydrosilylation of a functionalized alkyne followed by oxidation can also be used to install oxygen functionality, demonstrating the modification of silylated intermediates. nih.gov

The synthesis of triethyl-1-hexynylsilane from 1-hexyne is inherently regioselective, as the silylation occurs at the only available acidic terminal proton. However, the synthesis of this specific isomer from other starting materials, or the selective synthesis of other isomers, requires careful control of regiochemistry.

Isomerization of Internal Alkynes: It is possible to synthesize terminal alkynylsilanes from internal alkyne precursors. For example, an internal alkyne like triethyl(hex-2-ynyl)silane could potentially be isomerized to the thermodynamically more stable terminal isomer, triethyl-1-hexynylsilane. Such isomerizations are often catalyzed by strong bases. nih.gov The "alkyne zipper" reaction, which uses bases like potassium 3-aminopropylamide, is a powerful method for moving a triple bond from an internal position to the terminus of a carbon chain. wikipedia.org A synthetic sequence could therefore involve the silylation of an internal hexyne isomer followed by base-catalyzed isomerization to the desired terminal alkynylsilane.

Regiocontrol in Silylation: When starting with a molecule that has multiple potential sites for silylation, controlling the regioselectivity becomes crucial. For instance, in the transition-metal-catalyzed silylation of dienes, the choice of catalyst and ligands can direct the silyl group to different positions. researchgate.net While 1-hexyne presents a straightforward case, the principles of regiocontrol learned from more complex systems can be applied to the synthesis of specific alkynylsilane isomers where multiple reaction pathways are possible. The electronic and steric properties of both the alkyne substrate and the silylating agent, as well as the catalyst system, play a key role in determining the regiochemical outcome.

Chemical Reactivity and Organic Transformation Pathways of Triethyl 1 Hexynylsilane

Reactions Involving the Carbon-Carbon Triple Bond

The electron-rich π-system of the carbon-carbon triple bond in triethyl-1-hexynylsilane is the primary site for a variety of addition reactions.

Hydrosilylation Reactions as a Substrate

Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond. When triethyl-1-hexynylsilane acts as a substrate in such reactions, it can lead to the formation of bis(silyl)alkenes. The regioselectivity of this addition is influenced by the catalyst and the steric bulk of the silyl (B83357) groups. For instance, the catalytic hydrosilylation of a similar alkyne, 1-hexyne (B1330390), with triethylsilane using a rhodium complex as a precatalyst has been reported. researchgate.net This suggests that triethyl-1-hexynylsilane would react similarly with other hydrosilanes in the presence of a suitable catalyst.

The reaction typically proceeds via a syn-addition mechanism, leading to the (E)-isomer as the major product. However, the formation of geminal and (Z)-isomers can also occur depending on the reaction conditions.

Table 1: Potential Products of Hydrosilylation of Triethyl-1-hexynylsilane

| Reactant (Hydrosilane) | Catalyst | Major Product | Minor Product(s) |

| HSiR₃ | Platinum or Rhodium complexes | (E)-1,2-bis(triethylsilyl)-1-hexene | 1,1-bis(triethylsilyl)-1-hexene, (Z)-1,2-bis(triethylsilyl)-1-hexene |

Halogenation and Hydrohalogenation Pathways

The carbon-carbon triple bond of triethyl-1-hexynylsilane readily undergoes halogenation and hydrohalogenation. The addition of halogens (e.g., Br₂, Cl₂) typically results in the formation of dihaloalkenes. The stereochemical outcome can be either anti-addition, leading to the (E)-isomer, or syn-addition, depending on the reaction conditions and the specific halogen used.

Hydrohalogenation, the addition of hydrogen halides (e.g., HCl, HBr), follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom bearing the silyl group, and the halide adds to the more substituted carbon. This regioselectivity is driven by the formation of a more stable vinyl cation intermediate.

Table 2: Products of Halogenation and Hydrohalogenation of Triethyl-1-hexynylsilane

| Reagent | Expected Major Product |

| Br₂ | (E)-1,2-dibromo-1-(triethylsilyl)-1-hexene |

| HCl | 2-chloro-1-(triethylsilyl)-1-hexene |

| HBr | 2-bromo-1-(triethylsilyl)-1-hexene |

Metal-Catalyzed Addition Reactions (e.g., Hydroboration, Hydrometallation, Carboboration)

Metal-catalyzed additions are powerful tools for the functionalization of alkynes. In the case of triethyl-1-hexynylsilane, these reactions offer pathways to a variety of vinylsilane derivatives.

Hydroboration: The hydroboration of terminal alkynes with reagents like pinacolborane (HBpin) is a well-established method for the synthesis of vinylboronates. Studies on the hydroboration of ethynylsilanes have shown that the reaction can be less efficient compared to non-silylated terminal alkynes. chemrxiv.org However, with appropriate catalysts, such as sodium triethylborohydride, the hydroboration of ethynylsilanes can proceed with high regioselectivity to yield (E)-vinylboronate esters. chemrxiv.org For triethyl-1-hexynylsilane, this would result in the syn-addition of the B-H bond across the triple bond, placing the boron atom at the terminal carbon.

Hydrometallation: This involves the addition of a metal-hydride bond across the alkyne. A wide range of metals, including zirconium (hydrozirconation) and aluminum (hydroalumination), can be used, leading to the formation of versatile organometallic intermediates that can be further functionalized.

Carboboration: This reaction involves the addition of a carbon-boron bond across the triple bond and can be catalyzed by various transition metals. This allows for the simultaneous introduction of both a carbon and a boron moiety.

Cycloaddition Chemistry (e.g., Diels-Alder, [2+2] cycloadditions)

Alkynylsilanes can participate as dienophiles in Diels-Alder reactions, although their reactivity is generally lower than that of electron-deficient alkynes. The presence of the bulky triethylsilyl group can also influence the stereochemical outcome of the cycloaddition. In [2+2] cycloaddition reactions, for example with ketenes, triethyl-1-hexynylsilane could potentially form cyclobutenone derivatives. The regiochemistry of such cycloadditions would be a key consideration. While specific studies on triethyl-1-hexynylsilane in cycloadditions are not prevalent, the reactivity of similar alkynyl ketenes in cycloadditions with diazabutadienes has been explored, suggesting the potential for such transformations. researchgate.net

Reactivity of the Carbon-Silicon Bond

The carbon-silicon (C-Si) bond in triethyl-1-hexynylsilane, while generally stable, can be cleaved under specific conditions. researchgate.net

Cleavage Reactions and Bond Redistributions

The cleavage of the C(sp)-Si bond in alkynylsilanes is a synthetically useful transformation, often referred to as desilylation. This reaction is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions. le.ac.uknih.gov This process regenerates the terminal alkyne, which can be useful for subsequent synthetic steps where the silyl group was initially used as a protecting group.

The cleavage of the C-Si bond can also be involved in more complex rearrangements and bond redistribution processes, particularly in the presence of Lewis acids or under harsh reaction conditions. rsc.org Recent research has also explored enzymatic cleavage of silicon-carbon bonds, which could open new avenues for the transformation of organosilanes. nih.gov

Table 3: Reagents for Carbon-Silicon Bond Cleavage in Triethyl-1-hexynylsilane

| Reagent | Product |

| Tetrabutylammonium fluoride (TBAF) | 1-Hexyne |

| Hydrofluoric acid (HF) | 1-Hexyne |

| Potassium hydroxide (B78521) (KOH) | 1-Hexyne |

Nucleophilic and Electrophilic Attack at the Silicon Center

The silicon atom in triethyl-1-hexynylsilane is a potential site for both nucleophilic and electrophilic attack, a characteristic that contributes to its synthetic utility. The reactivity at the silicon center is influenced by the nature of the substituents—three ethyl groups and one 1-hexynyl group.

Nucleophilic Attack:

The silicon atom in organosilanes is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of organosilicon chemistry. In the case of triethyl-1-hexynylsilane, nucleophilic attack at the silicon center can lead to cleavage of the silicon-carbon bond. The readiness of this process depends on the strength of the nucleophile and the reaction conditions. While the silicon-alkynyl bond is relatively strong, it can be cleaved by potent nucleophiles.

Common nucleophiles that can react at the silicon center include fluoride ions, hydroxides, and alkoxides. Fluoride ions, in particular, exhibit a high affinity for silicon, forming a strong silicon-fluoride bond and facilitating the cleavage of other silicon-carbon bonds. For instance, the treatment of an alkynylsilane with a fluoride source like tetrabutylammonium fluoride (TBAF) can result in the desilylation of the alkyne.

The mechanism of nucleophilic substitution at a silicon center can proceed through a pentacoordinate intermediate, which is different from the typical SN2 mechanism observed at a carbon center. organic-chemistry.orgchemguide.co.uk The accessibility of d-orbitals on silicon allows for the formation of this hypervalent intermediate.

Illustrative Nucleophilic Cleavage of Triethyl-1-hexynylsilane:

| Reactant | Nucleophile | Solvent | Product |

|---|---|---|---|

| Triethyl-1-hexynylsilane | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | 1-Hexyne, Triethylfluorosilane |

Electrophilic Attack:

While less common than nucleophilic attack, electrophilic attack at the silicon center of triethyl-1-hexynylsilane is also conceivable under specific conditions. Strong electrophiles can interact with the electron density of the silicon-carbon bonds. However, the primary site of electrophilic attack in alkynylsilanes is typically the electron-rich carbon-carbon triple bond.

Electrophilic substitution at the silicon atom itself is not a common transformation for tetraorganosilanes like triethyl-1-hexynylsilane under typical electrophilic conditions used in organic synthesis. Reactions that are formally considered electrophilic substitutions at silicon often proceed through more complex mechanisms.

Radical Processes Involving Triethyl-1-hexynylsilane

Triethyl-1-hexynylsilane can participate in radical reactions, primarily through the formation of a silyl radical. These radicals are valuable intermediates in organic synthesis, enabling a range of transformations.

Silyl Radical Cyclization Studies (e.g., of functionalized hexynyl chains)

Silyl radicals can be generated from hydrosilanes, but they can also be involved in addition and cyclization reactions of unsaturated systems. A key application of radical chemistry involving alkynylsilanes is intramolecular cyclization. If the hexynyl chain of triethyl-1-hexynylsilane is appropriately functionalized with a radical precursor, a silyl radical-mediated cyclization can be initiated.

For instance, if a halogen atom is present at a suitable position on the hexyl chain, a radical initiator can trigger a cyclization cascade. The initially formed carbon-centered radical can then attack the triple bond. Studies on similar systems have shown that 5-exo-dig and 6-exo-dig cyclizations are common pathways in radical cyclizations of alkynes. organic-chemistry.orgnih.gov

The regioselectivity of the cyclization (the size of the ring formed) is governed by Baldwin's rules for radical cyclizations. The stereoselectivity of these reactions can often be predicted and controlled, making them a powerful tool for the synthesis of cyclic compounds.

Hypothetical Silyl Radical Cyclization:

Consider a derivative of triethyl-1-hexynylsilane, (6-bromo-1-hexynyl)triethylsilane. Upon treatment with a radical initiator like azobisisobutyronitrile (AIBN) and a radical mediator such as tributyltin hydride, a bromo-functionalized derivative could undergo cyclization. libretexts.orgyoutube.com The reaction would proceed via the formation of a hexenyl radical which then cyclizes onto the silyl-substituted alkyne.

| Starting Material | Reagents | Conditions | Potential Product |

| (6-Bromo-1-hexynyl)triethylsilane | Tributyltin hydride, AIBN (cat.) | Reflux in benzene | (Cyclohexylidenemethyl)triethylsilane |

Reactivity with Hydrogen Atom Donors and Radical Initiators

The generation and subsequent reactions of radicals involving triethyl-1-hexynylsilane are typically mediated by radical initiators and often involve a hydrogen atom donor.

Radical Initiators:

Radical initiators are compounds that can be readily decomposed into radicals upon heating or irradiation. Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator in radical reactions involving organosilanes. nih.govacs.org Upon heating, AIBN decomposes to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals can then initiate the desired radical chain reaction.

Hydrogen Atom Donors:

In many radical reactions, a hydrogen atom donor is required to quench a carbon-centered radical and propagate the radical chain. Tributyltin hydride (Bu₃SnH) is a classic and highly effective hydrogen atom donor. libretexts.orgucl.ac.uk However, due to the toxicity of organotin compounds, alternative reagents such as tris(trimethylsilyl)silane (B43935) (TTMSS) and various germanium hydrides are increasingly used. nih.govresearchgate.net These reagents have Si-H or Ge-H bonds that are sufficiently weak to donate a hydrogen atom to a carbon radical.

In the context of triethyl-1-hexynylsilane, if a radical is generated on the hexynyl chain, a hydrogen atom donor would be necessary to terminate the reaction at that carbon center, leading to a saturated or partially saturated product, depending on the reaction pathway.

Mechanistic Investigations of Triethyl 1 Hexynylsilane Reactivity

Detailed Elucidation of Catalytic Reaction Pathways

The catalytic transformations of triethyl-1-hexynylsilane, particularly hydrosilylation, have been a focal point of mechanistic studies. These investigations have largely centered on the use of transition metal catalysts, with platinum and rhodium complexes being the most extensively studied.

Characterization of Transition Metal Intermediates in Catalytic Cycles

The generally accepted mechanism for the platinum-catalyzed hydrosilylation of alkynes, including triethyl-1-hexynylsilane, is the Chalk-Harrod mechanism. wikipedia.org This catalytic cycle involves a series of well-defined transition metal intermediates.

The cycle initiates with the oxidative addition of a hydrosilane to the low-valent platinum(0) catalyst, forming a platinum(II) intermediate containing both a hydride and a silyl (B83357) ligand. Subsequent coordination of the alkyne, triethyl-1-hexynylsilane, to the platinum center sets the stage for the key bond-forming step. This is followed by migratory insertion of the alkyne into the platinum-hydride bond, leading to the formation of a vinyl-platinum intermediate. Finally, reductive elimination of the resulting vinylsilane product regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

While direct characterization of all intermediates for the specific reaction of triethyl-1-hexynylsilane is not extensively documented in publicly available literature, studies on analogous alkynylsilanes and alkenes provide strong evidence for this pathway. For instance, low-temperature NMR spectroscopy has been instrumental in identifying and characterizing platinum-hydrido-silyl and platinum-vinyl intermediates in related systems.

| Catalytic Step | Description | Key Intermediate |

| Oxidative Addition | The Si-H bond of the hydrosilane adds to the Pt(0) center. | Platinum(II)-hydrido-silyl complex |

| Alkyne Coordination | The alkyne coordinates to the platinum(II) center. | Platinum(II)-hydrido-silyl-alkyne complex |

| Migratory Insertion | The alkyne inserts into the Pt-H bond. | Platinum(II)-vinyl-silyl complex |

| Reductive Elimination | The C-Si bond is formed, releasing the vinylsilane product. | Regenerated Pt(0) catalyst |

This table outlines the fundamental steps of the Chalk-Harrod mechanism for the hydrosilylation of alkynes.

Influence of Ligand Architectures on Reaction Kinetics and Selectivity

The ligands coordinated to the transition metal center play a crucial role in dictating the kinetics and, most importantly, the regioselectivity of the hydrosilylation of triethyl-1-hexynylsilane. The addition of the silyl group can occur at either the α- or β-carbon of the alkyne, leading to different isomers.

In rhodium-catalyzed hydrosilylation, the electronic and steric properties of the ligands have a profound impact. For instance, the use of N-heterocyclic carbene (NHC) ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-carbene (IPr), in conjunction with pyridine, has been shown to switch the regioselectivity of alkyne hydrothiolation from linear to branched products. nih.gov This is attributed to a complex interplay of steric hindrance and the trans effect of the ligands, which influences the orientation of the alkyne during the migratory insertion step. nih.gov While this specific study focused on hydrothiolation, the principles are directly applicable to hydrosilylation.

The steric bulk of phosphine (B1218219) ligands in platinum catalysts also influences the reaction rate and selectivity. Bulky ligands can favor the formation of one regioisomer over the other by sterically directing the approach of the alkyne to the metal center.

| Ligand Type | Metal Center | Observed Effect on Selectivity | Plausible Rationale |

| N-Heterocyclic Carbenes (e.g., IPr) | Rhodium | Can switch regioselectivity from linear to branched products. nih.gov | A combination of steric bulk and strong trans-directing influence alters the geometry of the transition state during migratory insertion. nih.gov |

| Bulky Phosphines | Platinum | Can favor the formation of a specific regioisomer. | Steric hindrance around the metal center dictates the preferred orientation of the alkyne substrate. |

| Chiral Phosphines | Palladium | Can induce enantioselectivity in asymmetric hydrosilylation. | Creates a chiral environment around the metal, leading to preferential formation of one enantiomer. |

This table summarizes the influence of different ligand architectures on the selectivity of transition metal-catalyzed reactions of alkynes.

Mechanistic Studies of Radical Chain Processes

Triethyl-1-hexynylsilane also participates in radical chain reactions, most notably the addition of thiols (hydrothiolation). These reactions proceed through a distinct mechanism involving radical intermediates and a self-propagating chain process.

Identification and Characterization of Key Radical Species

The radical addition of a thiol (R'SH) to triethyl-1-hexynylsilane is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon heating generates initiating radicals. These radicals abstract a hydrogen atom from the thiol, producing a thiyl radical (R'S•) . wikipedia.org This electrophilic radical is the key species that initiates the chain reaction.

The thiyl radical then adds to the triple bond of triethyl-1-hexynylsilane. This addition can, in principle, occur at either of the sp-hybridized carbons. However, the addition typically occurs at the internal carbon (β-addition) to yield a more stable vinyl radical intermediate, where the unpaired electron resides on the carbon atom bearing the triethylsilyl group (α-carbon). The stability of this vinyl radical is a crucial factor in determining the regioselectivity of the addition. The presence of the silicon atom is thought to stabilize the adjacent radical through hyperconjugation.

While direct spectroscopic observation of the vinyl radical derived from triethyl-1-hexynylsilane is challenging due to its transient nature, its existence is strongly supported by the product distribution and by analogy with studies on other alkynes. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying radical species, though its application to these specific transient vinyl radicals is not widely reported. researchgate.net

Analysis of Chain Propagation and Termination Steps

The radical reaction proceeds via a chain mechanism consisting of propagation and termination steps.

Chain Propagation:

Addition: The thiyl radical (R'S•) adds to the triple bond of triethyl-1-hexynylsilane to form a vinyl radical intermediate.

Chain Transfer: The newly formed vinyl radical abstracts a hydrogen atom from another molecule of the thiol (R'SH). This step forms the final thioether product and regenerates a thiyl radical (R'S•), which can then participate in another addition step, thus propagating the chain. mdpi.comyoutube.com

The efficiency of the chain transfer step is critical for a successful radical chain reaction. The rate of hydrogen abstraction by the vinyl radical must be competitive with other potential side reactions.

Chain Termination: The radical chain reaction is terminated when two radical species combine to form a non-radical product. Several termination pathways are possible, including:

Combination of two thiyl radicals (R'S• + •SR' → R'S-SR').

Combination of a thiyl radical with a vinyl radical.

Combination of two vinyl radicals.

Termination steps become more significant as the concentration of radical species increases or the concentration of the chain-propagating species (thiol) decreases. youtube.com

| Radical Reaction Step | Reactants | Products |

| Initiation | R'SH + Initiator Radical | R'S• + Initiator-H |

| Propagation 1 (Addition) | Triethyl-1-hexynylsilane + R'S• | Vinyl Radical |

| Propagation 2 (Chain Transfer) | Vinyl Radical + R'SH | Thioether Product + R'S• |

| Termination | Two Radical Species (e.g., 2 x R'S•) | Non-Radical Product (e.g., R'S-SR') |

This table outlines the key steps in the radical chain hydrothiolation of triethyl-1-hexynylsilane.

Role in Catalysis Research and Advanced Organic Synthesis Applications

Triethyl-1-hexynylsilane as a Versatile Synthetic Intermediate in Complex Organic Molecule Synthesis

In the realm of complex organic synthesis, silyl-protected alkynes are fundamental building blocks. Organosilanes are frequently employed to protect terminal alkynes during multi-step synthetic sequences. gelest.comfishersci.caresearchgate.net The triethylsilyl group, in particular, provides a balance of stability and reactivity, allowing for its selective removal under specific conditions, often involving fluoride (B91410) ion sources or acidic hydrolysis. harvard.edu This characteristic is crucial in total synthesis, where multiple protecting groups must be orthogonally addressed.

The hexynyl chain of Silane (B1218182), triethyl-1-hexynyl- offers a lipophilic segment that can be further elaborated. Following the deprotection of the silyl (B83357) group to reveal the terminal alkyne, this functional group can participate in a variety of carbon-carbon bond-forming reactions, including Sonogashira, Negishi, and other cross-coupling reactions. researchgate.netprinceton.edu These reactions are cornerstones in the construction of complex natural products and pharmaceutically active molecules. dakenam.com

Utilization in Stereoselective Synthesis Methodologies

The application of silylalkynes in stereoselective synthesis is a well-established field. While direct examples involving Silane, triethyl-1-hexynyl- are scarce, the principles governing its potential use can be inferred from related systems.

Applications in Chiral Auxiliary Strategies

Chiral auxiliaries are often employed to induce stereoselectivity in reactions. While there is no direct evidence of Silane, triethyl-1-hexynyl- itself acting as a chiral auxiliary (as it is an achiral molecule), it can be a substrate in reactions that utilize chiral auxiliaries. For instance, the addition of a chiral organometallic reagent to the alkyne, after potential transformation, could proceed with high diastereoselectivity.

Precursors for Enantioselective Transformations

More plausibly, Silane, triethyl-1-hexynyl- can serve as a precursor for substrates in enantioselective catalysis. For example, its hydrosilylation or hydroboration can lead to the formation of vinylsilanes or vinylboranes. These intermediates can then undergo a wide range of enantioselective transformations catalyzed by chiral transition metal complexes. One pertinent example is the catalytic hydrosilylation of hex-1-yne with triethylsilane, which yields the related vinylsilane, Silane, triethyl(1Z)-1-hexenyl-. researchgate.netlookchem.com This product could then be a substrate for further stereoselective functionalization.

Contributions to the Development of Novel Organic Reagents and Methodologies

The reactivity of the silicon-carbon bond and the alkyne in Silane, triethyl-1-hexynyl- provides opportunities for the development of new synthetic methods. The reaction of trimethylmethoxysilane with triethylsilanol (B1199358) has been studied to understand the chemistry of silane coupling reactions. dtic.mildtic.mil While this study does not directly involve an alkyne, it highlights the fundamental reactivity of triethylsilyl compounds.

The development of novel organic reagents often stems from the unique reactivity of compounds like Silane, triethyl-1-hexynyl-. For instance, its reaction with various electrophiles or nucleophiles could lead to the formation of new organosilane-based reagents with tailored properties for specific synthetic challenges.

Advanced Applications in Materials Science and Polymer Chemistry

The incorporation of alkynyl groups into polymers is a powerful strategy for creating functional materials. Silyl-protected alkynes can be valuable in this context as they allow for the introduction of a latent reactive handle that can be unmasked at a desired stage.

Functionalization of Polymeric Materials

Silane, triethyl-1-hexynyl- could potentially be used to functionalize polymers. nih.govnih.gov One approach involves the synthesis of a polymer bearing a reactive group that can undergo a substitution reaction with the deprotected hexynyl anion of the silane. A more common and versatile method is the use of "click" chemistry. After deprotection, the terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the efficient and specific attachment of the hexynylsilane moiety to azide-functionalized polymers, surfaces, or nanoparticles. nih.gov This surface modification can alter the properties of the material, for instance, by introducing hydrophobicity or providing a site for further chemical elaboration. researchgate.netnih.govmdpi.com The use of silyl-functional polymers is an active area of research. google.com

The following table summarizes the key potential reactions of Silane, triethyl-1-hexynyl- based on the established chemistry of silylalkynes:

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Deprotection | Fluoride source (e.g., TBAF) or acid | Terminal Alkyne (1-Hexyne) | Intermediate for cross-coupling reactions |

| Hydrosilylation | Triethylsilane, Catalyst | Vinylsilane | Intermediate for stereoselective synthesis |

| Hydroboration | Borane reagents (e.g., 9-BBN) | Vinylborane | Intermediate for Suzuki coupling |

| "Click" Chemistry (post-deprotection) | Azide-functionalized substrate, Cu(I) catalyst | Triazole-linked conjugate | Polymer and surface functionalization |

Use in Organosilicon-Based Hybrid Materials Development

While specific, documented applications of Triethyl(hex-1-yn-1-yl)silane in hybrid materials are not extensively reported, its chemical nature suggests significant potential in this area. Organosilicon compounds are foundational in creating materials with enhanced thermal stability, chemical resistance, and unique electronic properties. ontosight.ai

The alkyne functionality of Triethyl(hex-1-yn-1-yl)silane makes it a prime candidate for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent linking of the silane molecule to other molecules or polymer backbones containing azide (B81097) groups. This approach can be used to functionalize surfaces or to synthesize well-defined organosilicon polymers and hybrid materials.

The potential applications in this field include:

Surface Modification: The silane can be used to modify the surfaces of materials like silica (B1680970) or glass. The triethylsilyl group can potentially anchor to the surface, while the hexynyl group remains available for further functionalization via click chemistry.

Polymer Synthesis: Triethyl(hex-1-yn-1-yl)silane can serve as a monomer or a comonomer in the synthesis of silicon-containing polymers. Polymerization of the alkyne group can lead to the formation of a polyacetylene backbone with pendant triethylsilyl groups, resulting in a polymer with interesting electronic and optical properties.

Precursor for Ceramics: Organosilicon polymers derived from alkynylsilanes can be used as preceramic polymers. Upon pyrolysis at high temperatures, these polymers can be converted into silicon carbide (SiC) based ceramic materials with high thermal and mechanical stability.

Spectroscopic Elucidation Techniques for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of Silane (B1218182), triethyl-1-hexynyl-. By analyzing ¹H, ¹³C, and ²⁹Si spectra, along with two-dimensional correlation experiments, each atom's position and its relationship to its neighbors can be determined.

The ¹H and ¹³C NMR spectra provide detailed information about the hydrocarbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the silicon atom and the anisotropy of the carbon-carbon triple bond.

Proton (¹H) NMR: The proton spectrum is characterized by signals from the triethylsilyl group and the hexynyl chain. The ethyl groups on the silicon atom typically show a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons (-CH₃-), which appear as a triplet. The protons on the hexynyl chain exhibit distinct chemical shifts depending on their proximity to the silyl-substituted alkyne.

Carbon (¹³C) NMR: The ¹³C spectrum confirms the carbon backbone. The sp-hybridized carbons of the alkyne (C≡C) are particularly noteworthy. The silicon-bound carbon (Si-C≡) appears further downfield compared to the adjacent acetylenic carbon (Si-C≡C -). The remaining carbons of the ethyl and hexynyl groups appear in the aliphatic region of the spectrum.

Predicted NMR data for Silane, triethyl-1-hexynyl- is based on established increments for silyl (B83357) groups and data from analogous compounds like (E)-Triethyl(hex-1-enyl)silane. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for Silane, triethyl-1-hexynyl-

| Atom Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Si-CH₂ -CH₃ | ~0.6 (quartet) | ~7.5 |

| Si-CH₂-CH₃ | ~0.95 (triplet) | ~3.7 |

| ≡C-CH₂ -CH₂-CH₂-CH₃ | ~2.2 (triplet) | ~20.0 |

| ≡C-CH₂-CH₂ -CH₂-CH₃ | ~1.5 (sextet) | ~31.0 |

| ≡C-CH₂-CH₂-CH₂ -CH₃ | ~1.4 (sextet) | ~22.0 |

| ≡C-CH₂-CH₂-CH₂-CH₃ | ~0.9 (triplet) | ~13.8 |

| Si-C≡ C- | - | ~108.0 |

Note: Chemical shifts are relative to TMS and predicted for a CDCl₃ solvent. Actual values may vary.

²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atom. The chemical shift is sensitive to the nature of the substituents attached to the silicon. For alkynylsilanes, the silicon nucleus is typically deshielded compared to alkylsilanes due to the influence of the sp-hybridized carbon. The ²⁹Si chemical shift for Silane, triethyl-1-hexynyl- is expected to fall within the characteristic range for tetraorganosilanes, with a specific downfield shift attributable to the acetylenic group. The expected chemical shift would be in the range of -15 to -20 ppm relative to tetramethylsilane (B1202638) (TMS).

To unambiguously confirm the structure, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the hexynyl chain (e.g., correlations between the protons at C3-C4, C4-C5, and C5-C6) and within the ethyl groups (CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information on the molecular weight and the fragmentation pathways of the molecule, which helps in its identification. For Silane, triethyl-1-hexynyl-, the molecular formula is C₁₂H₂₄Si, leading to a calculated molecular weight of approximately 196.4 g/mol .

The Electron Ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern is dominated by the cleavage of bonds to the silicon atom. Common fragments include:

[M - CH₂CH₃]⁺ (m/z 167): Loss of an ethyl group is a very common pathway for trialkylsilyl compounds.

[Si(CH₂CH₃)₃]⁺ (m/z 115): The triethylsilyl cation is often a prominent peak.

Cleavage of the butyl group from the alkyne can also occur.

Table 2: Predicted Major Fragments in the Mass Spectrum of Silane, triethyl-1-hexynyl-

| m/z Value | Identity of Fragment |

|---|---|

| 196 | [M]⁺ (Molecular Ion) |

| 167 | [M - C₂H₅]⁺ |

Data is predicted based on common fragmentation patterns of alkylsilanes. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.

C≡C Stretch: The most characteristic vibration for an alkynylsilane is the carbon-carbon triple bond stretch. In the IR spectrum, this band is typically found in the 2150-2180 cm⁻¹ region. Its intensity can be variable but is often sharp. In the Raman spectrum, this stretch usually gives a strong signal.

C-H Stretches: The aliphatic C-H stretching vibrations of the ethyl and hexynyl groups are observed in the region of 2850-3000 cm⁻¹.

Si-C Stretch: The stretching vibrations corresponding to the Si-C bonds are typically found in the fingerprint region of the spectrum, often around 800-1250 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Frequencies for Silane, triethyl-1-hexynyl-

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aliphatic C-H Stretch | 2850 - 2980 |

| C≡C Triple Bond Stretch | 2175 |

| CH₂ Bend | ~1460 |

Frequencies are based on typical values for alkynylsilanes and alkylsilanes. nist.govresearchgate.net

Advanced Spectroscopic Methods (e.g., Laser Flash Photolysis for Kinetic Studies)

While standard spectroscopic methods elucidate the static structure, advanced techniques like laser flash photolysis (LFP) can be used to study the dynamics and reactive intermediates of Silane, triethyl-1-hexynyl-. unimelb.edu.au Alkynylsilanes can participate in various photochemical reactions, such as cycloadditions or radical-mediated processes. rsc.org

LFP can be used to study the kinetics of reactions involving this molecule. For instance, by using a nanosecond laser pulse to initiate a reaction, it is possible to generate transient species, such as silyl radicals or excited triplet states. ru.ac.zascielo.br The decay of these transient species can be monitored by time-resolved absorption spectroscopy, providing rate constants for their reactions. unimelb.edu.au While specific LFP studies on Silane, triethyl-1-hexynyl- are not documented, the technique is broadly applicable to investigate the mechanisms of its potential hydrosilylation or coupling reactions, which are fundamental in organosilicon chemistry. rsc.org

Computational Chemistry Approaches

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a compound like triethyl-1-hexynyl-silane, these studies would provide deep insights into its stability, reactivity, and spectroscopic properties.

Analysis of Molecular Orbitals and Electron Density Distributions

A quantum mechanical analysis would involve mapping the molecular orbitals (MOs) of triethyl-1-hexynyl-silane. This includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. The distribution of electron density would reveal the electron-rich and electron-poor regions of the molecule, highlighting the polar nature of the carbon-silicon bond and the electron-rich alkyne group. The topological analysis of the electron density distribution is a powerful tool for characterizing atomic interactions. chemindex.com

Calculation of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for experimental characterization. Methods like Density Functional Theory (DFT) would be used to calculate:

NMR Spectra: Predicting the ¹H, ¹³C, and ²⁹Si chemical shifts.

Vibrational Spectra (IR & Raman): Calculating the vibrational frequencies to identify characteristic peaks, such as the C≡C triple bond stretch and Si-C bond vibrations.

These calculated parameters would serve as a benchmark for experimental data, aiding in the structural confirmation of the compound.

Molecular Dynamics Simulations for Understanding Reaction Pathways and Intermediate Lifetimes

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govresearchgate.netnih.govmdpi.comyoutube.com For triethyl-1-hexynyl-silane, MD simulations could be employed to study its behavior in different solvent environments or its interaction with other reactants. By simulating reaction conditions, researchers can visualize potential reaction pathways, identify transient intermediates, and estimate their lifetimes. This is particularly useful for complex reactions where experimental detection of short-lived species is challenging.

Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict how a molecule will react. The silyl (B83357) group in alkynylsilanes is known to influence the regioselectivity of reactions at the triple bond. nih.govgelest.comresearchgate.net Theoretical studies would calculate the activation energies for different possible reaction pathways, for instance, in cycloaddition or hydrosilylation reactions. By comparing these energy barriers, chemists can predict the most likely product (regioselectivity) and its 3D orientation (stereoselectivity). Such predictions are vital for designing efficient and selective synthetic routes.

Development of Predictive Models for Organosilane Chemistry

The development of broad, predictive models, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, is a major goal in modern chemistry. nih.govbuysellchem.com While no models specifically tailored to triethyl-1-hexynyl-silane were found, data from this and other organosilanes would be used to build and train models that can predict the properties, reactivity, or toxicity of new, unsynthesized organosilane compounds. buysellchem.com These models rely on large datasets and sophisticated algorithms to identify patterns linking molecular structure to chemical behavior, accelerating the discovery and optimization of new chemical entities. nih.govbuysellchem.com

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of triethyl(hex-1-yn-1-yl)silane typically involves the deprotonation of 1-hexyne (B1330390) with a strong base followed by quenching with an electrophilic silicon source like triethylsilyl chloride. While effective, this method often requires stoichiometric amounts of strong bases and anhydrous conditions. Future research is geared towards catalytic and more sustainable alternatives.

One promising direction is the direct, catalytic C-H silylation of 1-hexyne with triethylsilane. Recent studies on related alkynes have demonstrated the feasibility of this approach. For instance, catalyst systems based on earth-abundant metals are gaining traction. Copper(I)-catalyzed systems, in particular, have been shown to mediate the deprotosilylation of terminal alkynes, forming alkynylsilanes under mild, solvent-free conditions. geresearchgroup.com This not only improves the atom economy but also aligns with the principles of green chemistry by minimizing waste.

Furthermore, iridium-catalyzed silylation presents another advanced route. While detailed studies on 1-hexyne are emerging, related processes show high efficiency. For example, the hydrosilylation of terminal alkynes using iridium catalysts can produce vinylsilanes with high selectivity. csic.es Fine-tuning of ligand and reaction conditions could pivot this reactivity towards the desired alkynylsilane product, potentially offering a highly efficient, low-catalyst-loading process. The development of these catalytic routes represents a significant step forward in producing triethyl(hex-1-yn-1-yl)silane and related compounds in a more cost-effective and environmentally benign manner.

Exploration of Novel Reactivity Manifolds and Catalytic Systems

The synthetic utility of triethyl(hex-1-yn-1-yl)silane is intrinsically linked to the reactivity of its carbon-carbon triple bond and the carbon-silicon bond. Current research is focused on uncovering new transformations and the catalytic systems that enable them.

A key area of exploration is the metal-catalyzed hydrosilylation of the alkyne moiety within the molecule itself, which can lead to a variety of functionalized vinylsilanes. The regioselectivity of this addition is a subject of intense study. For example, rhodium and platinum catalysts exhibit different selectivities. msu.edu Rhodium complexes often favor the (Z)-β-isomer, while platinum catalysts tend to produce the (E)-β-isomer. msu.edu A deeper understanding of the reaction mechanisms, such as the Chalk-Harrod and modified Chalk-Harrod mechanisms, is crucial for controlling these outcomes. nih.gov Theoretical studies, including density functional theory (DFT) calculations, are being employed to elucidate the intricate details of these catalytic cycles, paving the way for the rational design of more selective catalysts. nih.gov

Table 1: Catalyst-Dependent Product Distribution in the Hydrosilylation of Phenylacetylene with Triethylsilane This table illustrates typical selectivity patterns observed with different metal catalysts in the hydrosilylation of a model alkyne, which serves as a proxy for the reactivity of triethyl(hex-1-yn-1-yl)silane.

| Catalyst System | Major Product | Minor Product(s) | Reference |

| Rhodium Complex | (Z)-β-vinylsilane | (E)-β-vinylsilane, α-vinylsilane | msu.edu |

| Platinum Catalyst | (E)-β-vinylsilane | (Z)-β-vinylsilane, α-vinylsilane | msu.edu |

| Iridium Catalyst | (E)-β-vinylsilane | (Z)-β-vinylsilane | msu.edu |

| Ruthenium Complex | (Z)-β-vinylsilane | (E)-β-vinylsilane | msu.edu |

Beyond simple additions, copper-catalyzed multi-functionalization reactions are an exciting frontier. For instance, a copper-catalyzed trisilylation of terminal alkynes has been reported, which proceeds through an alkynylsilane intermediate. geresearchgroup.com Applying this methodology to triethyl(hex-1-yn-1-yl)silane could open pathways to complex, multi-silylated structures that would be otherwise difficult to access. geresearchgroup.com These highly functionalized molecules could serve as valuable building blocks for advanced materials and complex organic synthesis.

Expansion of Applications in Fine Chemical Synthesis and Pharmaceutical Intermediates

The unique structural features of triethyl(hex-1-yn-1-yl)silane make it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. dakenam.com The triethylsilyl group can act as a sterically bulky protecting group for the terminal alkyne, allowing for selective reactions at other sites of a complex molecule. Subsequently, the silyl (B83357) group can be removed under mild conditions or transformed into other functional groups.

One of the most powerful applications of alkynylsilanes is in cross-coupling reactions. The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example. researchgate.net Triethyl(hex-1-yn-1-yl)silane can be used to generate highly substituted 1,2,3-triazole rings, which are prevalent scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding. The development of more efficient and greener "click" reaction protocols, using ligands like (hexabenzyl)tren, will further enhance the utility of this compound in drug discovery. researchgate.net

Moreover, the alkyne moiety can participate in various cycloaddition reactions to construct complex heterocyclic systems. These heterocyclic cores are fundamental to a vast array of pharmaceuticals and agrochemicals. The ability to introduce the hexyl chain and the versatile triethylsilyl group simultaneously makes triethyl(hex-1-yn-1-yl)silane an attractive starting material for the synthesis of novel, biologically active compounds. Future research will likely focus on developing tandem reaction sequences where this silane (B1218182) is a key component in the rapid assembly of molecular complexity.

Integration with Green Chemistry Principles and Automated Synthesis Platforms

The future of chemical synthesis lies in the convergence of efficiency, sustainability, and automation. Triethyl(hex-1-yn-1-yl)silane is well-positioned to be a part of this evolution. The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly influencing the design of synthetic routes. mdpi.com The development of catalytic, solvent-free methods for the synthesis of triethyl(hex-1-yn-1-yl)silane is a direct reflection of this trend. geresearchgroup.com

Continuous flow chemistry is a powerful technology that aligns perfectly with green chemistry principles. mdpi.com Flow reactors offer superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward automation and scale-up. vapourtec.com The synthesis of triethyl(hex-1-yn-1-yl)silane and its subsequent transformations are ideal candidates for adaptation to flow systems. This would allow for on-demand production, minimize waste, and enable the safe handling of hazardous reagents. The integration of online monitoring and real-time optimization through automated platforms like the Mya 4 reaction station will further accelerate research and development in this area. researchgate.netvapourtec.com

The combination of novel catalytic systems with automated flow platforms will enable the rapid screening of reaction conditions and the discovery of new reactivity patterns for triethyl(hex-1-yn-1-yl)silane. This synergy will not only make the synthesis of this compound and its derivatives more sustainable but will also accelerate its application in the creation of valuable molecules for a wide range of industries.

Q & A

Q. What are the standard synthetic routes for triethyl-1-hexynylsilane, and how are reaction conditions optimized?

Triethyl-1-hexynylsilane is typically synthesized via hydrosilylation reactions, where a silicon-hydrogen bond reacts with an alkyne. Key parameters include catalyst selection (e.g., Speier’s or Karstedt’s catalyst), solvent polarity, and temperature control to minimize side reactions like oligomerization. Reaction progress is monitored using gas chromatography (GC) or Fourier-transform infrared spectroscopy (FT-IR) to track Si-H bond consumption . Optimization involves iterative adjustments to molar ratios and catalyst loading, supported by kinetic studies.

Q. Which characterization techniques are essential for confirming the structure and purity of triethyl-1-hexynylsilane?

- FT-IR : Identifies functional groups (e.g., Si-C, C≡C) and confirms hydrosilylation completion by the disappearance of Si-H peaks (~2100 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR validate molecular structure, while ²⁹Si NMR distinguishes silicon environments .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles, critical for applications in high-temperature environments .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities or byproducts .

Q. How is triethyl-1-hexynylsilane utilized in modifying polymer composites, and what metrics evaluate its efficacy?

The compound acts as a coupling agent in composites (e.g., silica-reinforced polymers) by forming covalent bonds between inorganic fillers and organic matrices. Efficacy is evaluated through:

- Tensile Strength Testing : Measures interfacial adhesion improvements .

- Water Contact Angle Analysis : Quantifies hydrophobicity enhancements .

- Dynamic Mechanical Analysis (DMA) : Assesses viscoelastic properties under stress .

Advanced Research Questions

Q. What experimental design strategies address contradictions in silane-modified material performance data?

Contradictions often arise from inconsistent silane application methods or environmental factors (humidity, curing time). A robust design includes:

- Controlled Variables : Standardize substrate pretreatment (e.g., acid etching), silane concentration, and curing protocols .

- Statistical Tools : Use ANOVA to isolate significant factors (e.g., etching time vs. HF concentration) .

- Replication : Conduct triplicate trials to identify outliers and ensure reproducibility .

Q. How can researchers resolve discrepancies between theoretical and observed reactivity of triethyl-1-hexynylsilane in crosslinking reactions?

Discrepancies may stem from steric hindrance from the triethyl groups or solvent polarity effects. Methodological solutions include:

- Computational Modeling : Density functional theory (DFT) simulations predict steric and electronic effects on reaction pathways .

- Solvent Screening : Test polar aprotic (e.g., THF) vs. nonpolar solvents to optimize reaction kinetics .

- In Situ Monitoring : Use Raman spectroscopy to track real-time alkyne consumption .

Q. What advanced techniques improve the hydrolytic stability of silane-based coatings in harsh environments?

Hydrolytic degradation is mitigated by:

- Co-condensation with Alkoxysilanes : Introduce tetraethyl orthosilicate (TEOS) to form denser silica networks .

- Accelerated Aging Tests : Expose samples to cyclic humidity/temperature conditions and measure mass loss or FT-IR spectral shifts .

- Surface Functionalization : Graft hydrophobic groups (e.g., fluorinated silanes) to reduce water ingress .

Methodological Guidance

Q. How should researchers statistically analyze silane-modified material data to ensure validity?

- Normalization : Express results relative to a control (e.g., unmodified polymer) to account for batch variability.

- Regression Analysis : Correlate silane loading with mechanical properties (e.g., R² values for tensile strength vs. concentration) .

- Error Reporting : Include standard deviations and confidence intervals for all replicates .

Q. What protocols ensure reproducibility in silane coupling agent studies?

- Detailed Documentation : Specify silane purity, substrate roughness, and curing conditions (time, temperature, atmosphere) .

- Reference Standards : Use commercially validated silanes (e.g., (3-aminopropyl)triethoxysilane) as benchmarks .

- Interlaboratory Comparisons : Share raw data via open-access platforms to validate methods .

Data Presentation and Citation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.